molecular formula C22H21N3O2 B6430252 4-[3-(naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-83-8

4-[3-(naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B6430252
CAS No.: 2097888-83-8
M. Wt: 359.4 g/mol
InChI Key: XUUWVFBIAKLKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is a small molecule with a molecular weight of about 241 g/mol. It is a member of the piperazine family of compounds and is composed of a naphthalene ring, a propionyl group, a pyridine ring, and a piperazine ring. This molecule has been studied extensively in recent years due to its potential applications in various areas of science.

Scientific Research Applications

4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one has been studied extensively in recent years due to its potential applications in various areas of science. It has been shown to have potential applications in the fields of organic synthesis, catalysis, and drug discovery. In addition, it has been investigated as a potential inhibitor of HIV-1 integrase, as well as for its anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is not yet fully understood. However, it is believed that its anti-inflammatory and anti-cancer activities are mediated by its ability to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), and to activate the nuclear factor-kappa B (NF-kB) pathway. In addition, it has been shown to inhibit the activity of HIV-1 integrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in recent years. It has been shown to have anti-inflammatory and anti-cancer activities, as well as to inhibit the activity of HIV-1 integrase. In addition, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two pro-inflammatory cytokines. In addition, it has been shown to reduce levels of nitric oxide (NO), a signaling molecule involved in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one in laboratory experiments include its low cost, ease of synthesis, and ability to be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. These include its low solubility in aqueous solutions, its reactivity with other molecules, and its potential toxicity.

Future Directions

Given its potential applications in various areas of science, there are numerous potential future directions for 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one. These include further investigation of its anti-inflammatory and anti-cancer activities, as well as its potential to be used as an inhibitor of HIV-1 integrase. In addition, further research into its biochemical and physiological effects, as well as its potential toxicity, is warranted. Finally, further investigation into its potential use in drug discovery and organic synthesis is needed.

Synthesis Methods

The synthesis of 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is typically accomplished by a two-step process. The first step involves the condensation reaction of 3-methyl-2-naphthoic acid with 1-methylpiperazine to form the intermediate 4-methyl-3-(naphthalen-1-yl)propanoyl-1-methylpiperazine. This intermediate is then reacted with pyridine to form the desired product.

Properties

IUPAC Name

4-(3-naphthalen-1-ylpropanoyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-21(11-10-18-7-3-6-17-5-1-2-9-20(17)18)24-13-14-25(22(27)16-24)19-8-4-12-23-15-19/h1-9,12,15H,10-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUWVFBIAKLKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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